tert-butyl 2-formylfuran-3-carboxylate
Description
Properties
CAS No. |
2408966-31-2 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Tert Butyl 2 Formylfuran 3 Carboxylate
Reactivity of the Formyl Group
The aldehyde (formyl) group at the C2 position of the furan (B31954) ring is an electrophilic center, readily participating in various addition and condensation reactions.
Nucleophilic Addition Reactions
The formyl group is susceptible to attack by nucleophiles. A key example of this reactivity is the addition of Grignard reagents. For instance, the reaction with a magnesiobromide acetylide, formed from a terminal alkyne, demonstrates the addition to the carbonyl carbon. This type of reaction is a fundamental carbon-carbon bond-forming process, expanding the molecular framework. nih.gov
Oxidation and Reduction Pathways
The aldehyde functionality can be readily oxidized or reduced. Oxidation typically converts the formyl group to a carboxylic acid. While specific studies on the oxidation of tert-butyl 2-formylfuran-3-carboxylate are not detailed, related furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) can be electrochemically oxidized to 2,5-furandicarboxylic acid (FDCA) using catalysts such as manganese oxide in acidic media. nih.gov This suggests that similar oxidative transformations of the formyl group on this molecule are feasible.
Conversely, reduction of the formyl group yields a primary alcohol. A common reducing agent for such transformations is Diisobutylaluminium hydride (DIBAL-H). In a related synthesis, a similar aldehyde, (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate, was reduced to the corresponding alcohol using DIBAL-H in dichloromethane (B109758) at -78°C, achieving an 80% yield. researchgate.net This method is indicative of a viable pathway for the reduction of this compound.
Table 1: Representative Reduction of a Structurally Related Aldehyde
| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate | DIBAL-H | CH₂Cl₂ | -78°C | (R)-tert-butyl 4-(hydroxymethyl)-2,2-dimethylthiazolidine-3-carboxylate | 80% | researchgate.net |
Condensation Reactions with Nitrogen-Containing Compounds
The formyl group readily undergoes condensation reactions with various nitrogen-based nucleophiles to form new carbon-nitrogen bonds. These reactions typically involve the formation of an imine or a related intermediate, which can be further transformed. For example, condensation with primary amines can yield imines, while reaction with sulfonamides in the presence of an acid catalyst can lead to more complex structures. Studies on the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930) have shown the formation of various products depending on the reaction conditions, illustrating the complexity of such condensations. nih.gov While not directly involving the title compound, these examples highlight the general reactivity pattern of aldehydes with nitrogen nucleophiles.
Reactivity of the tert-Butyl Ester Moiety
The tert-butyl ester group at the C3 position is a sterically hindered ester that can be cleaved or converted into other functional groups under specific conditions.
Hydrolysis and Transesterification Reactions
Tert-butyl esters are known for their stability under many basic conditions but are susceptible to cleavage under acidic conditions. organic-chemistry.org Aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl esters, offering a mild and selective method. organic-chemistry.org
Transesterification, the conversion of one ester to another, is also a key reaction. Boron-based catalysts, such as B(C₆F₅)₃, have been reported to effectively catalyze the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild conditions, a process that is notably chemoselective. rsc.org Another approach involves treatment with bis(trifluoromethanesulfonyl)imide in a different alcohol as the solvent to achieve transesterification. organic-chemistry.org
Amide Bond Formation via Carboxylate Activation
The conversion of the tert-butyl ester to an amide is a two-step process. First, the ester must be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled with an amine to form an amide bond. nih.gov A direct conversion method involves reacting tert-butyl esters with α,α-dichlorodiphenylmethane and SnCl₂ to generate an acid chloride in situ, which then reacts with an amine to yield the amide. organic-chemistry.org
Alternatively, catalytic direct amidation reactions have been developed using catalysts like tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃) in tert-butyl acetate (B1210297) as a solvent. nih.gov This method has proven effective for a range of substrates, including those with polar heterocyclic rings. nih.gov
Table 2: Catalytic Amidation in tert-Butyl Acetate
| Catalyst | Solvent | Concentration | Yield | Reference |
|---|---|---|---|---|
| B(OCH₂CF₃)₃ | tert-Butyl acetate | 1 M | 97% (on a 100 mmol scale for a model reaction) | nih.gov |
Reactivity of the Furan Ring System
The furan ring in this compound is an electron-rich heterocycle. However, its reactivity is significantly modulated by the attached functional groups. The tert-butyl ester group is primarily electron-donating through induction, while the formyl group is electron-withdrawing. This electronic push-pull system, combined with steric effects, dictates the regioselectivity and feasibility of various transformations.
Electrophilic Aromatic Substitution Patterns
The furan nucleus is generally highly susceptible to electrophilic attack, often proceeding with great ease, provided there are no deactivating electron-withdrawing groups present. In the case of this compound, the situation is complex. The tert-butyl group at the 2-position is activating and would typically direct incoming electrophiles to the ortho and para positions. stackexchange.com However, the bulky nature of the tert-butyl group can sterically hinder the adjacent positions.
Organometallic Reactions (e.g., Lithiation, Boron-based coupling)
Organometallic reactions provide a powerful toolkit for the functionalization of furan rings.
Lithiation: The metallation of furans using organolithium reagents like n-butyllithium (n-BuLi) is a well-established method for creating a nucleophilic carbon center on the aromatic ring. iust.ac.irmsu.edu Lithiation typically occurs at the α-position (C2 or C5) due to the directing effect of the ring oxygen. iust.ac.ir For substituted furans, the existing groups heavily influence the site of lithiation. In this compound, direct lithiation is complicated by the presence of the acidic formyl proton and the electrophilic carbonyl carbon. However, related furan-3-carboxylic acid derivatives have been shown to undergo regiospecific lithiation at the C2 position with lithium diisopropylamide (LDA). This suggests that under carefully controlled conditions, selective metallation could potentially be achieved.
Boron-based Coupling Reactions: Suzuki-Miyaura cross-coupling is a versatile method for forming carbon-carbon bonds, utilizing organoboron reagents. researchgate.net While direct borylation of this compound is not explicitly described, the synthesis of related furan boronic esters is well-documented. nih.govchemrxiv.org These intermediates can then participate in palladium-catalyzed coupling reactions. For instance, a furan ring could be functionalized with a boronic ester at a specific position via lithiation followed by quenching with a boron electrophile. This boronic ester derivative could then be coupled with a variety of aryl or vinyl halides. The efficiency of such coupling reactions can be influenced by the choice of ligands, bases, and reaction conditions. illinois.edu
Ring-Opening and Rearrangement Reactions
The furan ring is susceptible to ring-opening under certain conditions. For example, treatment of furans with reagents like bromine in aqueous acetone (B3395972) or meta-chloroperbenzoic acid can lead to ring-opened 1,4-diones. iust.ac.ir In more complex systems, such as 5-(indolyl)2,3-dihydrofuran acetals, Lewis acid catalysis can induce an intramolecular ring-opening benzannulation to form 1-hydroxycarbazoles. mdpi.com This highlights the potential for the furan ring in this compound to undergo designed ring-opening and subsequent rearrangement or cyclization cascades to build more complex molecular architectures.
Tandem and Cascade Transformations
The multiple functional groups on this compound make it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation.
Intramolecular Cyclization Reactions
The aldehyde and ester functionalities on the furan backbone can participate in intramolecular cyclization reactions. For example, if a suitable nucleophile is introduced elsewhere in the molecule, it could react with the formyl group to initiate a cyclization cascade. While no direct examples for this compound are provided, the general principle is demonstrated in the synthesis of jaspine B, where an intermediate containing a different heterocyclic core undergoes cyclization. researchgate.net Furthermore, the bromination of related ethyl 2-(bromomethyl)-5-tert-butylfuran-3-carboxylates at the 2-methyl group, followed by reaction with nucleophiles, showcases the potential for intramolecular transformations. researchgate.net
Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all the starting materials, are highly efficient synthetic strategies. nih.gov The aldehyde group in this compound is a prime handle for participating in MCRs. For instance, it could react with an amine and an isocyanide in a Ugi-type reaction or with a β-ketoester and a nitrogen source in a Hantzsch-type synthesis of dihydropyridines. The Bruylants reaction, involving the addition of a Grignard reagent to an α-amino nitrile formed in situ, is another example of a multi-step, one-pot reaction that could potentially be adapted. nih.gov The specific nature of the furan core and its substituents would influence the outcome and efficiency of such MCRs.
Functional Group Interconversions and Strategic Modifications
The chemical architecture of this compound, featuring both an aldehyde (formyl group) at the C2 position and a bulky tert-butyl ester at the C3 position, presents a versatile platform for a variety of functional group interconversions and strategic molecular modifications. The distinct reactivity of these two groups allows for selective transformations, enabling the synthesis of a diverse array of furan-based derivatives. The tert-butyl ester, in particular, is often employed as a protecting group for the carboxylic acid, which can be cleaved under specific acidic conditions. google.comorganic-chemistry.org
Research into the reactivity of this and structurally similar molecules demonstrates that transformations can be selectively targeted to either the formyl or the ester moiety, or can involve the furan ring itself, leading to the construction of more complex molecular scaffolds.
Detailed Research Findings
The strategic modification of this compound hinges on the controlled reaction of its primary functional groups.
Transformations of the C2-Formyl Group:
The aldehyde functionality is a key site for synthetic elaboration. Standard transformations for aldehydes are readily applicable, allowing for the extension of the carbon skeleton or the introduction of new heteroatomic functional groups.
Reduction to Alcohol: The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group). This is a fundamental transformation that converts the electron-withdrawing aldehyde into a versatile nucleophilic and hydrogen-bond-donating alcohol. Reagents such as sodium borohydride (B1222165) (NaBH₄) are typically mild enough to reduce the aldehyde without affecting the tert-butyl ester. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester. imperial.ac.uk
Oxidation to Carboxylic Acid: The formyl group can be oxidized to yield a furan-2,3-dicarboxylic acid derivative. This conversion significantly alters the electronic properties of the furan ring.
Reductive Amination: Reaction with an amine followed by a reducing agent can convert the formyl group into a secondary or tertiary amine, providing a pathway to a wide range of N-substituted furan derivatives.
Wittig and Related Reactions: The formyl group can undergo olefination reactions, such as the Wittig reaction, to form an alkene at the C2 position. This allows for the introduction of various vinyl groups, extending the carbon framework of the molecule.
Modifications of the C3-tert-Butyl Carboxylate Group:
The tert-butyl ester is primarily a protecting group for the C3-carboxylic acid. Its removal or conversion is a key strategic step in many synthetic routes.
Deprotection (Ester Cleavage): The most common modification of this group is its cleavage to reveal the free carboxylic acid. This is typically achieved under acidic conditions. Reagents like trifluoroacetic acid (TFA) or aqueous phosphoric acid are effective for this deprotection while often leaving other functional groups intact. google.comorganic-chemistry.org
Direct Conversion to Acid Chlorides: In a notable functional group interconversion, tert-butyl esters can be converted directly into highly reactive acid chlorides. Treatment with thionyl chloride (SOCl₂) can achieve this transformation, bypassing the need for initial deprotection to the carboxylic acid. organic-chemistry.org
Transesterification and Amidation: Once converted to the acid chloride or after deprotection to the carboxylic acid, the C3 position can be readily converted into other esters or amides through reaction with various alcohols or amines, respectively. organic-chemistry.org
The table below summarizes key functional group interconversions that are synthetically accessible from this compound, based on established chemical principles for its constituent functional groups. organic-chemistry.orgimperial.ac.uk
Interactive Data Table: Functional Group Interconversions
| Initial Functional Group | Transformation | Typical Reagents/Conditions | Resulting Functional Group | Notes |
| C2-Formyl | Reduction | NaBH₄ | C2-Hydroxymethyl | Selective for aldehyde over ester. |
| C2-Formyl | Oxidation | CrO₃, Ag₂O | C2-Carboxylic Acid | Forms a dicarboxylic acid mono-tert-butyl ester. |
| C2-Formyl | Wittig Reaction | Ph₃P=CHR' | C2-Alkene | Extends the carbon chain. |
| C3-tert-Butyl Ester | Deprotection | Trifluoroacetic Acid (TFA) or H₃PO₄ | C3-Carboxylic Acid | Common strategy to unmask the acid functionality. organic-chemistry.org |
| C3-tert-Butyl Ester | Conversion to Acid Chloride | SOCl₂ | C3-Acyl Chloride | Direct conversion without deprotection. organic-chemistry.org |
| Both Groups | Full Reduction | LiAlH₄ | Diol | Reduces both aldehyde and ester. imperial.ac.uk |
Derivatization and Structural Scope Expansion
Synthesis of Substituted tert-butyl 2-formylfuran-3-carboxylate Analogues
The generation of analogues of this compound is a key strategy for creating a library of compounds with varied electronic and steric properties. These modifications can be systematically introduced at the furan (B31954) ring, the formyl group, or the ester group, allowing for a comprehensive exploration of the chemical space around the core scaffold.
Modifications at the Furan Ring (e.g., alkyl, aryl substitutions)
One established method involves the reaction of β-keto compounds with vinyl dichlorides in a base-promoted domino reaction. This approach offers a straightforward pathway to 2,3-disubstituted and 2,3,5-trisubstituted furans, demonstrating good functional group tolerance. Another powerful technique is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, on halogenated furan precursors. For instance, a bromo-substituted furan can be coupled with a variety of boronic acids or organostannanes to introduce a wide range of aryl and alkyl groups.
Furthermore, gold-catalyzed cycloisomerization of allenones represents a modern and efficient method for accessing highly substituted furans. These methods, while not always directly applied to this compound itself, are instrumental in building the substituted furan core which can then be further elaborated to include the desired formyl and carboxylate functionalities.
Alterations of the Formyl Group (e.g., acetals, oximes)
The formyl group at the 2-position of the furan ring is a reactive handle that can be readily transformed into a variety of other functional groups, including acetals and oximes. These derivatives are not only useful for protecting the aldehyde during subsequent synthetic steps but also represent a class of analogues with distinct chemical properties.
Acetal (B89532) Formation: The protection of the formyl group as an acetal is a common and straightforward transformation. This is typically achieved by reacting this compound with an alcohol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting cyclic acetal, tert-butyl 2-(1,3-dioxolan-2-yl)furan-3-carboxylate, is stable under a wide range of reaction conditions, allowing for selective manipulation of other parts of the molecule.
Oxime Formation: The conversion of the formyl group to an oxime introduces a nitrogen atom and the potential for further functionalization. The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, yields the corresponding oxime, tert-butyl 2-(hydroxyiminomethyl)furan-3-carboxylate. The formation of oximes can also be achieved using reagents like tert-butyl nitrite (B80452) (TBN).
| Derivative | Reagents and Conditions | Product |
| Acetal | Ethylene glycol, acid catalyst | tert-butyl 2-(1,3-dioxolan-2-yl)furan-3-carboxylate |
| Oxime | Hydroxylamine hydrochloride, base | tert-butyl 2-(hydroxyiminomethyl)furan-3-carboxylate |
Variations of the Ester Group (e.g., methyl, ethyl esters)
The tert-butyl ester of 2-formylfuran-3-carboxylate can be converted to other esters, such as methyl or ethyl esters, through transesterification. researchgate.net This process typically involves reacting the tert-butyl ester with an excess of the desired alcohol (methanol or ethanol) in the presence of an acid or base catalyst. researchgate.net
Alternatively, the corresponding 2-formylfuran-3-carboxylic acid can be synthesized and subsequently esterified to produce a variety of esters. researchgate.net The esterification is usually carried out by heating the carboxylic acid with the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. researchgate.net This two-step approach provides a versatile route to a range of ester analogues. For example, the synthesis of methyl 5-formyl-2-methylfuran-3-carboxylate has been achieved by reacting methyl 2-methylfuran-3-carboxylate with a formylating agent.
| Ester | Synthetic Method | Starting Material | Key Reagents |
| Methyl 2-formylfuran-3-carboxylate | Esterification | 2-Formylfuran-3-carboxylic acid | Methanol, H₂SO₄ |
| Ethyl 2-formylfuran-3-carboxylate | Transesterification | This compound | Ethanol, Acid/Base Catalyst |
| Ethyl 2-formylfuran-3-carboxylate | Esterification | 2-Formylfuran-3-carboxylic acid | Ethanol, H₂SO₄ |
Synthesis of Fused Furan Systems Incorporating the Carboxylate and Formyl Functionalities
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused furan systems. The formyl and carboxylate groups can participate in various cyclization reactions to construct new rings onto the furan core.
One common strategy involves the condensation of the formyl group with an adjacent nucleophilic center, which can be introduced through modification of the carboxylate group or by introducing a substituent at the 4-position of the furan ring. For example, conversion of the ester to an amide, followed by introduction of a suitable functional group, can set the stage for an intramolecular cyclization to form a furo[3,2-c]pyridinone system.
Another approach is the construction of a second heterocyclic ring by utilizing both the formyl and a modified carboxylate group. For instance, a tandem cyclization can be employed to synthesize benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones from methyl 2-[(cyanophenoxy)methyl]-3-furoates. researchgate.net While this example starts from a methyl ester, similar strategies could be adapted for the tert-butyl ester.
The synthesis of thieno[3,2-b]furan (B2985385) derivatives can be achieved through C- and O-alkylation of a hydroxythiophene-carboxylate with an α-halo ketone, followed by cyclization. Although not a direct reaction of this compound, this highlights a general strategy for building fused systems that could be conceptually applied. The formyl group could potentially be used to construct a third ring or be introduced after the formation of the fused bicyclic system.
The development of methods for synthesizing fused furan systems from readily available starting materials like this compound is an active area of research, with the potential to unlock novel molecular architectures with interesting properties.
Applications in Complex Molecule and Heterocycle Synthesis
Role in the Construction of Advanced Organic Materials Precursors
The application of furan-based compounds as precursors for organic materials is a growing field of interest, particularly for developing bio-derived polymers. acs.org However, the specific role of tert-butyl 2-formylfuran-3-carboxylate in the construction of precursors for advanced organic materials has not been reported in the reviewed scientific literature. Research in this area tends to focus on furan-based dicarboxylic acids for creating resins and polymers with specific thermal properties. acs.org
Computational and Spectroscopic Insights into Reactivity and Structure
Density Functional Theory (DFT) Studies of Reaction Mechanisms
While specific Density Functional Theory (DFT) studies exclusively targeting tert-butyl 2-formylfuran-3-carboxylate are not extensively documented in publicly available literature, the reactivity of the furan (B31954) nucleus and its derivatives has been broadly investigated using these computational methods. DFT calculations on related furan systems offer valuable insights into the potential reaction mechanisms involving this compound.
Theoretical studies on the reactions of furans with various reagents have elucidated the energetics of different pathways. For instance, DFT calculations have been employed to study cycloaddition reactions, a common transformation for furans. These studies typically map out the potential energy surfaces for concerted versus stepwise mechanisms, identifying transition states and intermediates. The outcomes of these studies indicate that the reaction pathway is often dependent on the nature of the substituents on the furan ring and the reaction partner. rsc.org
Furthermore, DFT has been used to investigate the hydrogenation and ring-opening reactions of furan derivatives on catalyst surfaces like Pd(111). nih.gov These studies reveal that the initial steps of such reactions are crucial in determining the final product distribution. For this compound, the presence of the formyl and tert-butyl carboxylate groups would significantly influence the regioselectivity and stereoselectivity of such transformations.
In the context of cycloaddition reactions, such as the [8+2] cycloadditions of dienylfurans, DFT calculations have been instrumental in discerning the favored reaction pathways. bldpharm.com These studies often involve the analysis of frontier molecular orbitals (FMOs) to rationalize the observed reactivity.
Conformational Analysis and Stereochemical Preferences
The conformational landscape of this compound is primarily dictated by the orientation of the formyl and tert-butyl carboxylate groups relative to the furan ring. While specific experimental or computational studies on the conformational analysis of this exact molecule are scarce, studies on the closely related 3-formylfuran provide a strong basis for understanding its behavior.
For 3-formylfuran, ab-initio molecular orbital calculations have shown the existence of two planar conformers: the O,O-cis and O,O-trans isomers, arising from the rotation of the formyl group around the C-C bond. The relative stability of these conformers is influenced by a delicate balance of conjugative interactions, the polar character of the conformers, and electrostatic interactions between the formyl group and the furan ring atoms. Theoretical studies on 3-formylfuran indicate that the O,O-trans conformer is generally more stable.
Table 1: Calculated Relative Energies of 3-Formylfuran Conformers (Data based on analogous compounds)
| Conformer | Basis Set | Relative Energy (kcal/mol) |
| O,O-cis | STO-3G | 0.00 |
| O,O-trans | STO-3G | -0.23 |
| O,O-cis | 4-31G | 0.00 |
| O,O-trans | 4-31G | -1.15 |
This table is illustrative and based on data for 3-formylfuran. The actual energy differences for this compound may vary due to the influence of the tert-butyl carboxylate group.
The stereochemical preferences in reactions involving this compound are expected to be influenced by the steric bulk of the tert-butyl group and the electronic effects of both substituents. In reactions such as cycloadditions, the substituents can direct the incoming reagent to a specific face of the furan ring, leading to the preferential formation of one stereoisomer over another.
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound governs its reactivity. The furan ring is an electron-rich aromatic system, while the formyl group at the 2-position and the tert-butyl carboxylate group at the 3-position act as electron-withdrawing groups. This electronic arrangement significantly influences the molecule's reactivity in various organic transformations.
Table 2: Predicted Physicochemical Properties of Related Furan Derivatives (Data based on analogous compounds)
| Property | Value (for tert-butyl formate) | Value (for tert-butyl 3-bromo-2-formylpyrrole-1-carboxylate) |
| XLogP3 | 1.1 nih.gov | 2.4 nih.gov |
| Hydrogen Bond Donor Count | 0 nih.gov | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov | 3 nih.gov |
| Rotatable Bond Count | 2 nih.gov | 3 nih.gov |
| Exact Mass | 102.068079557 Da nih.gov | 273.00006 Da nih.gov |
| Topological Polar Surface Area | 26.3 Ų nih.gov | 48.3 Ų nih.gov |
This table presents data for related compounds to provide an indication of the expected properties of this compound.
Reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's role in chemical reactions. In general, the electron-withdrawing nature of the substituents would lower the energy of both the HOMO and LUMO compared to unsubstituted furan. The distribution of the electrostatic potential on the molecular surface would highlight the electrophilic and nucleophilic sites, with the formyl carbon being a likely site for nucleophilic attack.
Advanced Spectroscopic Characterization in Mechanistic Elucidation
Advanced spectroscopic techniques are indispensable for the structural characterization of this compound and for elucidating the mechanisms of its reactions. While a comprehensive public database of its spectra is not available, the expected spectroscopic features can be inferred from the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would provide characteristic signals for the furan ring protons, the formyl proton, and the protons of the tert-butyl group. The chemical shifts of the furan protons would be influenced by the electron-withdrawing substituents.
¹³C NMR spectroscopy would show distinct resonances for the carbonyl carbons of the formyl and ester groups, the carbons of the furan ring, and the carbons of the tert-butyl group.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and the ester functionalities. The positions of these bands can provide information about the electronic environment and potential intramolecular interactions. For a related compound, iso-amyl 2-furoate, a strong C=O stretching band is observed. nist.gov
Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern. The fragmentation would likely involve the loss of the tert-butyl group and other characteristic fragments of the furan ring and its substituents.
Table 3: Key Spectroscopic Data for Analogous Furan Derivatives (Data based on analogous compounds)
| Technique | Compound | Key Features |
| ¹H NMR | Diethyl furan-2,5-dicarboxylate | δ 7.18 (s, 2H), 4.38 (q, 4H), 1.37 (t, 6H) rsc.org |
| ¹³C NMR | Diethyl furan-2,5-dicarboxylate | δ 158.3, 147.0, 118.3, 61.1, 14.3 rsc.org |
| IR | Iso-amyl 2-furoate | Strong C=O stretching vibration nist.gov |
| MS (GC-MS) | tert-Butyl formate | m/z top peak: 59 nih.gov |
This table presents spectroscopic data for related compounds to illustrate the expected signals for this compound.
In mechanistic studies, these spectroscopic techniques are vital. For example, NMR can be used to monitor the progress of a reaction and to identify intermediates and products. Isotopic labeling studies, in conjunction with NMR or MS, can provide definitive evidence for proposed reaction pathways.
Future Directions in Research on Tert Butyl 2 Formylfuran 3 Carboxylate
Development of Novel and Efficient Catalytic Systems
The synthesis of substituted furans, including tert-butyl 2-formylfuran-3-carboxylate, traditionally relies on established methods such as the Paal-Knorr synthesis. However, the future of its synthesis lies in the development of more efficient, selective, and sustainable catalytic systems.
Current research in furan (B31954) synthesis highlights a move towards transition-metal catalysis, with metals like gold, platinum, iron, copper, and nickel showing promise. organic-chemistry.orgmdpi.commdpi.com For instance, gold nanoparticles supported on titanium dioxide have been shown to catalyze the cycloisomerization of conjugated allenones into furans under mild conditions. organic-chemistry.org Similarly, iron(III) chloride has been effectively used in tandem reactions to produce highly substituted furans. organic-chemistry.org The exploration of these and other metals as catalysts for the specific synthesis of this compound could lead to higher yields and milder reaction conditions.
A particularly promising avenue is the development of transition-metal-free catalytic systems. Recent studies have demonstrated the synthesis of 2,5-diaryl furans through a sequential oxidation/dehydration of 1,3-dienes without the need for metal catalysts. acs.org Adapting such metal-free approaches to the synthesis of this compound would align with the principles of green chemistry by reducing metal waste and catalyst toxicity.
Furthermore, the use of non-noble metal oxides, such as manganese and cobalt-based systems, for the oxidation of furan derivatives presents another area for investigation. mdpi.com Specifically, catalysts like active MnO2 have been employed for the selective oxidation of 5-hydroxymethylfurfural (B1680220) to 2,5-diformylfuran, a related dialdehyde. google.com Research into similar manganese-based catalysts could be pivotal in developing efficient methods for the formylation step in the synthesis of the title compound.
| Catalyst Type | Potential Application in Synthesis | Key Advantages |
| Gold Nanoparticles | Cycloisomerization to form the furan ring | Mild reaction conditions |
| Iron(III) Chloride | Tandem propargylation-cycloisomerization | High efficiency for substituted furans |
| Transition-Metal-Free | Oxidation/dehydration of diene precursors | Green chemistry, avoids metal contamination |
| Active MnO2 | Selective oxidation to introduce the formyl group | Potential for high selectivity |
Exploration of Unconventional Reaction Pathways
Beyond optimizing existing synthetic routes, the exploration of unconventional reaction pathways is crucial for accessing novel derivatives and expanding the synthetic utility of this compound.
One area of interest is the use of β-nitroenones as starting materials. A novel two-step protocol for synthesizing polyfunctionalized furans from β-nitroenones and α-functionalized ketones has been developed, proceeding through a base-promoted addition followed by an acid-catalyzed cyclization. nih.gov Applying this methodology could provide an alternative and potentially more versatile route to this compound and its analogues, allowing for a wide range of functionalities to be incorporated. nih.gov
Another avenue involves investigating the reactivity of the furan ring itself. The reaction of 2,4-difunctional esters of 5-tert-butylfuran-3-carboxylic acid with nucleophilic reagents has been studied, revealing that these compounds can act as alkylating agents. researchgate.net Further exploration of the electrophilic and nucleophilic substitution patterns of this compound could uncover new reaction pathways for its derivatization. The inherent reactivity of the furan core, being more susceptible to electrophilic substitution than benzene, offers opportunities for functionalization at the C5 position. ijabbr.com
The development of photocatalytic methods also presents an exciting frontier. Photocatalysis can enable reactions under mild conditions and with high selectivity, often proceeding through radical intermediates. youtube.com Designing a photocatalytic cycle for the synthesis or functionalization of this compound could lead to novel and efficient transformations that are not accessible through traditional thermal methods.
Integration with Flow Chemistry and Automated Synthesis
The integration of synthetic routes with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.
Flow chemistry, where reactions are performed in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.comresearchgate.netnih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds and can lead to improved yields and reduced side-product formation. nih.gov A continuous-flow process for the synthesis of this compound could involve the in-line generation of reactive intermediates and their immediate use in subsequent steps, enhancing safety and efficiency. acs.org For example, a multi-step sequence involving the formation of a key precursor followed by cyclization could be performed in a continuous fashion. nih.gov
Automated synthesis platforms, which combine robotics and software to perform chemical reactions, are revolutionizing the way chemical libraries are produced. nih.govresearchgate.netsigmaaldrich.comsynthiaonline.com These systems can execute complex synthetic sequences with minimal human intervention, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery. sigmaaldrich.comsynthiaonline.com Developing a robust and automated synthesis protocol for this compound and its derivatives would significantly accelerate the discovery of new bioactive molecules.
| Technology | Application to this compound | Potential Benefits |
| Flow Chemistry | Continuous production from starting materials | Improved yield, safety, and scalability |
| Automated Synthesis | High-throughput synthesis of analogues | Rapid library generation for drug discovery |
Strategic Design of Analogues for Targeted Synthetic Applications
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.nettib.eu The strategic design of analogues of this compound is a key area for future research, with the potential to yield new therapeutic agents.
Structure-activity relationship (SAR) studies are fundamental to this process. ijabbr.comnih.gov By systematically modifying the substituents on the furan ring, researchers can probe the interactions of these molecules with biological targets and optimize their pharmacological properties. For instance, the tert-butyl group could be replaced with other bulky alkyl or aryl groups to modulate lipophilicity and binding affinity. The formyl and carboxylate groups offer handles for a wide range of chemical transformations, allowing for the introduction of diverse functionalities to explore the chemical space around the furan core.
One specific area of interest is the development of bioisosteres. For example, replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or selenophene (B38918) could lead to compounds with altered electronic properties and metabolic stability. researchgate.net The synthesis of furan-3-carboxamides from the corresponding carboxylic acid chloride has been reported, and these amides have shown antimicrobial activity. nih.gov This suggests that converting the ester group of this compound to an amide could be a fruitful strategy for developing new bioactive compounds.
Furthermore, the design of novel antioxidants based on a benzofuran (B130515) scaffold has been successful, leading to compounds with potent inhibitory effects on lipid peroxidation. nih.gov This provides a rationale for designing furan-based analogues of this compound with potential antioxidant properties for applications in treating diseases associated with oxidative stress.
Q & A
Q. What methods validate the absence of rotamers in [³¹P] NMR spectra for phosphonate derivatives of this compound?
- Methodological Answer : For phosphonate analogs, use low-temperature [³¹P] NMR (−40°C) to slow rotamer interconversion. Compare with variable-temperature studies to estimate rotational barriers. Synthesize isotopically labeled analogs (¹³C-formyl) to track conformational changes via HSQC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
